4,4'-Sulfanediylbis(2-octylphenol)
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Overview
Description
4,4’-Sulfanediylbis(2-octylphenol) is an organic compound that belongs to the class of alkylphenols It is characterized by the presence of a sulfur atom linking two phenolic rings, each substituted with an octyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(2-octylphenol) typically involves the reaction of 2-octylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of a sulfenyl chloride intermediate, which subsequently reacts with another molecule of 2-octylphenol to form the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Sulfanediylbis(2-octylphenol) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediylbis(2-octylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The quinone derivatives can be reduced back to phenols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated or nitrated phenolic compounds.
Scientific Research Applications
4,4’-Sulfanediylbis(2-octylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 4,4’-Sulfanediylbis(2-octylphenol) exerts its effects is primarily through its interaction with cellular membranes and proteins. The compound’s phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. Additionally, the sulfur linkage provides structural stability and enhances the compound’s ability to interact with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfanediylbis(2-isopropylphenol): Similar structure but with isopropyl groups instead of octyl groups.
4,4’-Sulfanediylbis(2-tert-butylphenol): Contains tert-butyl groups, offering different steric and electronic properties.
Uniqueness
4,4’-Sulfanediylbis(2-octylphenol) is unique due to its long alkyl chains, which impart hydrophobic characteristics and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
Properties
CAS No. |
89520-09-2 |
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Molecular Formula |
C28H42O2S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
4-(4-hydroxy-3-octylphenyl)sulfanyl-2-octylphenol |
InChI |
InChI=1S/C28H42O2S/c1-3-5-7-9-11-13-15-23-21-25(17-19-27(23)29)31-26-18-20-28(30)24(22-26)16-14-12-10-8-6-4-2/h17-22,29-30H,3-16H2,1-2H3 |
InChI Key |
IYUQRERFZPAPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)CCCCCCCC)O |
Origin of Product |
United States |
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